6-(2-methyl-1H-imidazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-(2-methylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5O/c1-7-15-4-5-19(7)9-3-2-8(17-18-9)10(20)16-6-11(12,13)14/h2-5H,6H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYBMHOEWYQKEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2-methyl-1H-imidazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide is a member of the pyridazine carboxamide family and has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C_{12}H_{13F_3N_4 with a molecular weight of approximately 300.25 g/mol. The presence of the imidazole ring and trifluoroethyl group suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may interact with specific receptors and enzymes:
- Inhibition of Enzymatic Activity : The compound may inhibit certain kinases or phosphatases involved in signal transduction pathways, particularly those associated with cancer cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist for various receptors, including those related to neurotransmission and inflammatory responses.
Antitumor Activity
Several studies have explored the antitumor properties of pyridazine derivatives. For instance:
- Case Study 1 : A study demonstrated that similar compounds exhibited significant cytotoxic effects against human cancer cell lines, indicating potential use as chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Anti-inflammatory Effects
The compound's structural features suggest it might also possess anti-inflammatory properties:
- Case Study 2 : Research on imidazole-containing compounds has shown that they can inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | Tissue penetration |
| Metabolism | Hepatic (CYP450) |
| Excretion | Renal |
Safety and Toxicology
Toxicological assessments are essential for evaluating the safety profile of this compound. Preliminary data suggest that while it exhibits promising biological activity, further studies are required to establish its safety margin and potential side effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity and Bioavailability: The target compound’s trifluoroethyl group likely increases lipophilicity compared to the trifluoromethoxyphenyl analog in , which may reduce membrane permeability due to its larger aromatic substituent .
Physical Properties :
- Crystalline forms () underscore the importance of solid-state optimization for drug candidates, a consideration absent in the target compound’s current data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
